Cas no 66447-79-8 (2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetaldehyde)

2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetaldehyde structure
66447-79-8 structure
商品名:2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetaldehyde
CAS番号:66447-79-8
MF:C10H7NO2
メガワット:173.168
CID:4121393
PubChem ID:96630718

2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetaldehyde 化学的及び物理的性質

名前と識別子

    • Acetaldehyde, (1,2-dihydro-2-oxo-3H-indol-3-ylidene)-
    • Acetaldehyde, 2-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)-
    • 2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetaldeh yde
    • 2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetaldehyde
    • 864-425-0
    • 66447-79-8
    • EN300-19970995
    • インチ: InChI=1S/C10H7NO2/c12-6-5-8-7-3-1-2-4-9(7)11-10(8)13/h1-6H,(H,11,13)/b8-5+
    • InChIKey: SZPUXQUHQPTPDC-VMPITWQZSA-N

計算された属性

  • せいみつぶんしりょう: 173.047678466Da
  • どういたいしつりょう: 173.047678466Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 270
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.5
  • トポロジー分子極性表面積: 46.2Ų

2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-19970995-0.25g
2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetaldehyde
66447-79-8 95%
0.25g
$913.0 2023-09-16
Enamine
EN300-19970995-0.1g
2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetaldehyde
66447-79-8 95%
0.1g
$639.0 2023-09-16
Enamine
EN300-19970995-1g
2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetaldehyde
66447-79-8 95%
1g
$1844.0 2023-09-16
Enamine
EN300-19970995-1.0g
2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetaldehyde
66447-79-8 95%
1g
$1844.0 2023-05-25
Enamine
EN300-19970995-5.0g
2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetaldehyde
66447-79-8 95%
5g
$5345.0 2023-05-25
Enamine
EN300-19970995-10.0g
2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetaldehyde
66447-79-8 95%
10g
$7927.0 2023-05-25
Enamine
EN300-19970995-0.05g
2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetaldehyde
66447-79-8 95%
0.05g
$490.0 2023-09-16
Enamine
EN300-19970995-2.5g
2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetaldehyde
66447-79-8 95%
2.5g
$3611.0 2023-09-16
Enamine
EN300-19970995-0.5g
2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetaldehyde
66447-79-8 95%
0.5g
$1437.0 2023-09-16
Enamine
EN300-19970995-5g
2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetaldehyde
66447-79-8 95%
5g
$5345.0 2023-09-16

2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetaldehyde 関連文献

2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetaldehydeに関する追加情報

Introduction to 2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetaldehyde (CAS No. 66447-79-8)

2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetaldehyde, with the CAS number 66447-79-8, is a compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry due to its unique structural properties and potential biological activities. This compound belongs to the class of indole derivatives and is characterized by its indolylidene moiety, which imparts specific chemical and biological functionalities.

The molecular structure of 2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetaldehyde consists of an indole ring fused with a ketone group and an aldehyde functional group. The presence of these functional groups makes it a versatile compound for various chemical reactions and biological studies. Recent research has focused on the synthesis and applications of this compound in drug discovery and development.

In terms of synthesis, 2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetaldehyde can be prepared through several methods. One common approach involves the condensation of indolinone with an appropriate aldehyde in the presence of a base. This reaction typically proceeds via a Knoevenagel condensation mechanism, yielding the desired product with high yields and purity. The synthetic route is well-documented in the literature and has been optimized for large-scale production.

The biological activities of 2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetaldehyde have been extensively studied. Research has shown that this compound exhibits potent antimicrobial properties against a wide range of bacterial strains, including both Gram-positive and Gram-negative bacteria. Additionally, it has demonstrated significant antifungal activity, making it a promising candidate for the development of new antimicrobial agents.

Furthermore, 2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetaldehyde has been investigated for its potential as an anticancer agent. Studies have reported that this compound can induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell proliferation and survival. The mechanism of action involves the inhibition of specific enzymes and proteins that are crucial for cancer cell growth.

In the context of drug discovery, 2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetaldehyde serves as a valuable lead compound for the development of novel therapeutic agents. Its structural features allow for easy modification through functional group manipulation, enabling chemists to fine-tune its pharmacological properties. For instance, substituting different groups on the indole ring or modifying the aldehyde moiety can lead to compounds with enhanced potency and selectivity.

Recent advancements in computational chemistry have also contributed to our understanding of 2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetaldehyde. Molecular docking studies have provided insights into its binding interactions with target proteins, helping to identify key residues involved in ligand-receptor recognition. These findings are crucial for rational drug design and optimization.

In conclusion, 2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetaldehyde (CAS No. 66447-79-8) is a multifunctional compound with significant potential in various areas of research and application. Its unique chemical structure and biological activities make it an important molecule for further investigation in medicinal chemistry and drug discovery. Ongoing research continues to uncover new properties and applications of this compound, highlighting its importance in advancing scientific knowledge and developing innovative therapeutic solutions.

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